1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

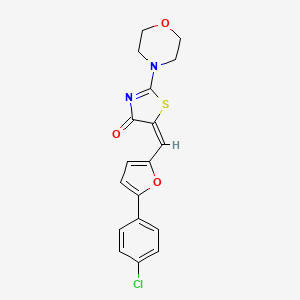

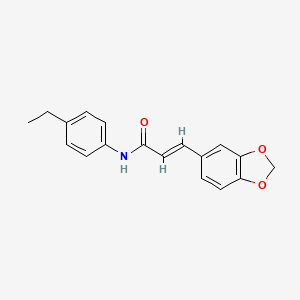

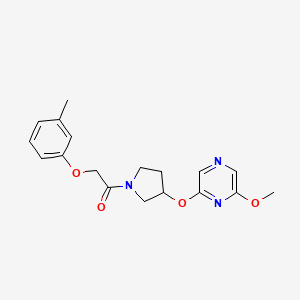

1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound . It has the empirical formula C17H14N2O2 and a molecular weight of 278.31 . The compound is solid in form .

Synthesis Analysis

The synthesis of pyrazole derivatives, including 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid, often involves the cyclocondensation of acetylenic ketones on methylhydrazine or aryl hydrazines . Other methods include the reaction of 1,3-diols with arylhydrazines .Molecular Structure Analysis

The molecular structure of 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid can be represented by the SMILES stringOC(=O)c1cc(nn1Cc2ccccc2)-c3ccccc3 . The InChI representation is 1S/C17H14N2O2/c20-17(21)16-11-15(14-9-5-2-6-10-14)18-19(16)12-13-7-3-1-4-8-13/h1-11H,12H2,(H,20,21) . Physical And Chemical Properties Analysis

1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid is a solid compound . It does not have a documented flash point .Scientific Research Applications

Potential for Nonlinear Optical (NLO) Materials

1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid derivatives have been investigated for their potential in nonlinear optical (NLO) applications. A study synthesized N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates and found that certain derivatives exhibited significant nonlinear optical properties, indicating their potential use in optical limiting applications (Chandrakantha et al., 2013).

Chemical Synthesis and Functionalization

Research has focused on the synthesis and functionalization of various derivatives of 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid. For example, the reaction of its acid chloride with various aminophenols led to the formation of corresponding N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides (Yıldırım & Kandemirli, 2006). Another study explored the functionalization reactions with 2,3-diaminopyridine, leading to the formation of various carboxamide derivatives (Yıldırım, Kandemirli, & Demir, 2005).

Synthesis of Novel Derivatives

Efforts have been made to synthesize new derivatives of 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid. For instance, research has led to the creation of compounds by reacting with β-diketones, β-ketoesters, and other reagents, expanding the range of potential applications of this compound (Kasımoğulları et al., 2010).

Structural and Medium Effects Studies

Studies have also been conducted to understand the effects of structure and medium on the properties of 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid derivatives. For example, the ionization constants of some derivatives were determined in various ethanol-water mixtures, shedding light on the influence of solvent and structure on their acidity (Alkan et al., 2009).

Crystal Structure Analysis

Crystallographic studies have been conducted to determine the structural details of 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylate derivatives. These studies provide insights into the molecular configuration and potential intermolecular interactions, which are critical for understanding their chemical behavior and potential applications (Lian et al., 2011).

Corrosion Inhibition

Some studies have evaluated derivatives of 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid as corrosion inhibitors for steel in acidic environments. These findings suggest potential industrial applications in protecting metals from corrosion (Herrag et al., 2007).

Safety and Hazards

properties

IUPAC Name |

2-benzyl-5-phenylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c20-17(21)16-11-15(14-9-5-2-6-10-14)18-19(16)12-13-7-3-1-4-8-13/h1-11H,12H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKKZEKMUTJMNQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-Bromobenzyl)thio]-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2842727.png)

![(4-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2842729.png)

![N-[(4-methoxyphenyl)methyl]-3-{3-oxo-5-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2842734.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2842736.png)

![3-[(Pyridine-3-carbonyl)-amino]-propionic acid](/img/structure/B2842739.png)